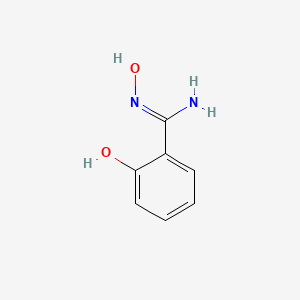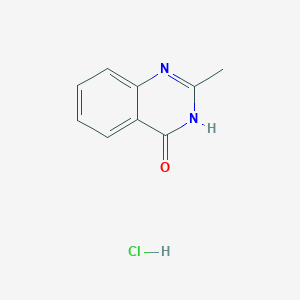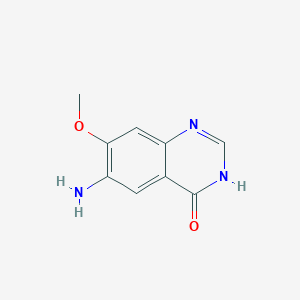![molecular formula C6H4ClN3O B1384420 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol CAS No. 1516103-67-5](/img/structure/B1384420.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Übersicht
Beschreibung
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chemical compound with the CAS Number: 1516103-67-5 . It is a white solid with a molecular weight of 169.57 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Molecular Structure Analysis
The InChI code for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is 1S/C6H4ClN3O/c7-6-5-3 (8-2-9-6)1-4 (11)10-5/h1-2,10-11H . The structure of this compound can be further analyzed using this InChI code .Physical And Chemical Properties Analysis
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a white solid . It has a molecular weight of 169.57 . The compound should be stored at 0-8 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Scaffold Development
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol serves as a key intermediate in synthesizing various pharmaceutical compounds. For instance, its derivative, 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, has been used to develop diazaoxindoles, a novel scaffold for kinase research areas (Cheung, Harris, & Lackey, 2001). Additionally, derivatives of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol have been explored as dual inhibitors of thymidylate synthase and dihydrofolate reductase, key enzymes in nucleotide synthesis (Gangjee, Li, Yang, & Kisliuk, 2008).
Novel Compounds Synthesis
This compound is utilized in synthesizing diverse structures with potential biological activities. For instance, its use in the synthesis of 7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides indicates its versatility in generating complex molecules (Čikotienė, Pudziuvelyte, & Brukštus, 2008). Also, it is employed in the creation of antiproliferative and antiviral pyrrolo[2,3-d]pyrimidines, demonstrating its applicability in developing novel therapeutic agents (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Biological Activity Exploration
Compounds derived from 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol have been investigated for their biological activities. For example, certain derivatives have shown antitumor activity, highlighting the compound's potential in cancer research (Atapour-Mashhad, Tayarani-Najaran, Davoodnia, Moloudi, & Mousavi, 2011).
Chemotherapeutic Potential
The exploration of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol derivatives as dual inhibitors of dihydrofolate reductase and thymidylate synthase has implications for developing new chemotherapeutic agents. These compounds exhibit promising inhibition profiles and tumor cell growth inhibition, indicating their potential as antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKDZKZCGDKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
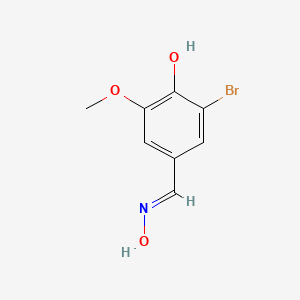
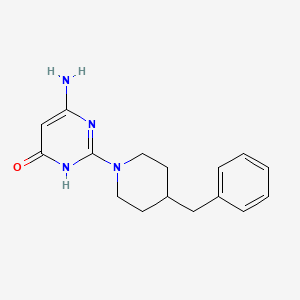
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
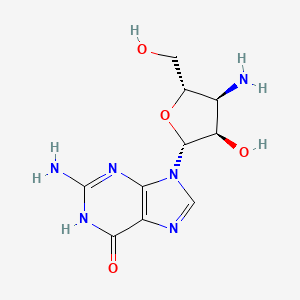
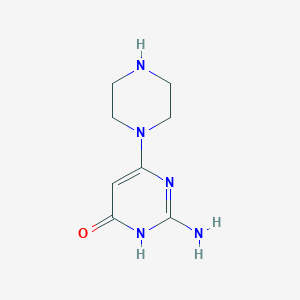
![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)
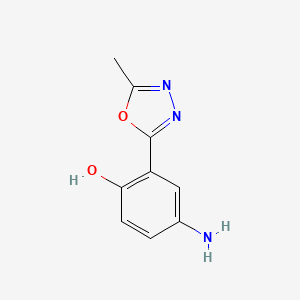
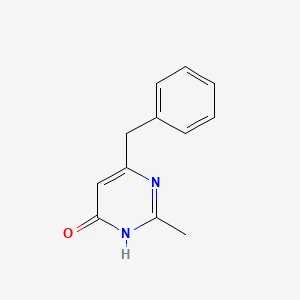
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
